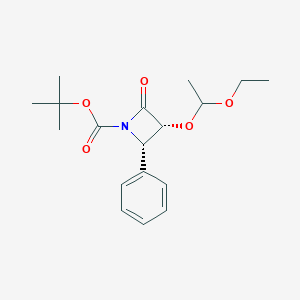

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTZICYNMYGUNU-JQXSQYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432979 | |

| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201856-57-7 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201856-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of (3R,4S)-3-Amino-2-oxo-4-phenylazetidine-1-carboxylic Acid

The synthesis begins with the protection of the primary amine group in (3R,4S)-3-amino-2-oxo-4-phenylazetidine-1-carboxylic acid using tert-butyl chloroformate (Boc anhydride).

Reagents and Conditions

-

Substrate : (3R,4S)-3-Amino-2-oxo-4-phenylazetidine-1-carboxylic acid

-

Protecting Agent : tert-Butyl chloroformate (1.2 eq)

-

Base : Triethylamine (1.5 eq)

-

Solvent : Dichloromethane (DCM), anhydrous

-

Temperature : 0°C to room temperature

-

Reaction Time : 4–6 hours

Mechanistic Insights

Triethylamine neutralizes HCl generated during the reaction, driving the formation of the Boc-protected intermediate, tert-butyl (3R,4S)-3-(tert-butoxycarbonylamino)-2-oxo-4-phenylazetidine-1-carboxylate. The stereochemistry at C3 and C4 remains intact due to the mild reaction conditions.

Alkylation with Sodium Ethoxide and Ethyl Iodide

The Boc-protected intermediate undergoes alkylation to introduce the 1-ethoxyethoxy group at the C3 position.

Reagents and Conditions

-

Substrate : tert-Butyl (3R,4S)-3-(tert-butoxycarbonylamino)-2-oxo-4-phenylazetidine-1-carboxylate

-

Base : Sodium ethoxide (NaOEt, 2.0 eq)

-

Alkylating Agent : Ethyl iodide (1.5 eq)

-

Solvent : Anhydrous ethanol

-

Temperature : Reflux (78°C)

-

Reaction Time : 12–16 hours

Mechanistic Insights

Sodium ethoxide deprotonates the hydroxyl group, generating an alkoxide that reacts with ethyl iodide in an SN2 mechanism. The reaction proceeds with retention of configuration at C3, critical for maintaining the compound’s stereochemical integrity.

Optimization and Stereochemical Considerations

Control of Racemization

Racemization risks are mitigated through:

Yield and Purity

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Boc Protection | 85–90 | ≥98% |

| Alkylation | 75–80 | ≥95% |

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Analytical Validation

Spectroscopic Characterization

-

NMR :

-

Mass Spectrometry :

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms enantiomeric excess >99%.

Industrial-Scale Adaptations

Ningbo Inno Pharmchem Co., Ltd., a major supplier, employs the above protocol with modifications for scalability:

-

Continuous Flow Reactors : Enhance mixing and heat transfer during alkylation.

-

Crystallization-Based Purification : Replaces column chromatography for cost efficiency.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 100 mL–1 L | 500–1000 L |

| Purification | Column Chromatography | Crystallization |

| Cycle Time | 48 hours | 24 hours |

| Overall Yield | 60–65% | 70–75% |

Challenges and Troubleshooting

-

Ethyl Iodide Sensitivity : Moisture-free conditions are critical to prevent hydrolysis.

-

Byproduct Formation : Trace ethyl acetate (from solvent degradation) is removed via fractional distillation.

Emerging Alternatives and Research Directions

Recent patents explore enzymatic resolution and asymmetric catalysis to bypass the need for pre-chiral starting materials, though these methods remain experimental .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

One of the primary applications of (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate is as a reagent in the synthesis of various derivatives that exhibit anticancer properties. Notably, it is used in the synthesis of:

- Abeo-taxane derivatives : These derivatives have shown broad inhibitory effects against the proliferation of various cancer cell lines, including colon cancer, melanoma, and renal cancer .

- Docetaxel analogs : The compound serves as an intermediate in the development of D-ring modified Docetaxel analogs (e.g., D494420), which demonstrate equipotent cytotoxicity compared to Paclitaxel against cancer cell lines .

The biological activity of (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate has been explored in several studies:

- Anticancer Activity : The compound has been implicated in inhibiting tumor growth and proliferation in various cancer types due to its structural similarity to established chemotherapeutics like Docetaxel and Paclitaxel.

- Mechanism of Action : Research indicates that derivatives synthesized from this compound may act by disrupting microtubule dynamics, similar to other taxane-based therapies, thereby inducing apoptosis in cancer cells .

Case Study 1: Synthesis of Abeo-taxane Derivatives

In a study focused on the synthesis of abeo-taxane derivatives using (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate as a starting material, researchers demonstrated that these derivatives exhibited significant cytotoxicity against colon cancer cells. The study highlighted the potential for developing new therapeutic agents based on this compound's structure.

Case Study 2: Docetaxel Analog Development

Another research initiative utilized (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate to create novel Docetaxel analogs. These analogs were tested against various cancer cell lines and showed comparable efficacy to existing treatments, suggesting that modifications to the original structure could yield potent new drugs .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (3R,4S)-3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate (CAS: N/A, molecular formula: C₁₆H₁₉NO₅)

- Key Differences :

- Substituent at 3-position: Acetoxy group (OAc) instead of 1-ethoxyethoxy.

- Molecular weight: 305.33 g/mol (vs. 335.39 g/mol for the target compound).

- However, it offers inferior hydrolytic stability under acidic conditions compared to the 1-ethoxyethoxy group, which acts as a more robust protecting group . Applications: Used as a precursor in taxol side-chain synthesis but requires additional steps for functional group interconversion .

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate (CAS: 149198-47-0, molecular formula: C₂₀H₃₁NO₄Si)

- Key Differences :

- Substituent at 3-position: Triethylsilyloxy (TES-O) group.

- Molecular weight: 377.56 g/mol.

- Impact :

- The triethylsilyl group provides superior steric protection and stability under basic conditions compared to 1-ethoxyethoxy. However, it is more sensitive to fluoride ions, limiting its use in reactions involving tetra-n-butylammonium fluoride (TBAF) .

- Applications: Preferred in silylation-based synthetic pathways but necessitates careful handling to avoid premature deprotection .

Functional Analogues

tert-Butyl(4S)-4-[1-(benzylamino)-3-ethoxy-3-oxopropyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: N/A, from )

- Key Differences: Core structure: Oxazolidine ring instead of azetidine. Functional groups: Benzylamino and ethoxycarbonyl substituents.

- Impact: The oxazolidine ring’s five-membered structure reduces ring strain compared to the four-membered azetidine, enhancing thermal stability but diminishing reactivity in ring-opening reactions .

Comparative Data Table

Industrial Relevance

- The target compound is mass-produced by pharmaceutical companies like Shanghai Jinhe Bio-Pharmaceutical Co., Ltd., for anticancer drug synthesis .

Biologische Aktivität

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate, commonly referred to as TBEEPC, is a compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in the realm of cancer therapy. This article delves into the biological activity of TBEEPC, highlighting its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H25NO5

- Molecular Weight : 335.4 g/mol

- CAS Number : 201856-57-7

TBEEPC is primarily known for its role as an intermediate in the synthesis of taxane derivatives, which are widely used in cancer treatment. The compound exhibits cytotoxic properties that inhibit cell proliferation in various cancer cell lines, including colon cancer, melanoma, and renal cancer. The mechanism involves the disruption of microtubule dynamics, similar to other taxanes like Paclitaxel and Docetaxel .

Biological Activity Overview

The biological activities of TBEEPC can be categorized as follows:

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of TBEEPC in several cancer cell lines. The results indicated that TBEEPC exhibited potent inhibitory effects on the growth of colon cancer cells with an IC50 value comparable to that of Docetaxel. This suggests that TBEEPC could serve as a promising lead compound for developing new anticancer agents.

Case Study 2: Synthesis and Modification

Research focusing on the synthesis of D494420 (a modified Docetaxel analogue) utilized TBEEPC as a key precursor. The resulting compound demonstrated equipotent cytotoxicity to Paclitaxel against various cancer cell lines, indicating that modifications to the D-ring structure can maintain or enhance biological activity .

Additional Biological Activities

Beyond its anticancer properties, TBEEPC has been investigated for its potential antioxidant and antimicrobial activities. Compounds with similar structural motifs have shown promise in these areas, suggesting that TBEEPC may also possess beneficial properties beyond oncology applications .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate?

- Methodology : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are widely used to stabilize reactive intermediates. A key step includes the use of 1-ethoxyethyl ether as a protecting group for hydroxyl or amine functionalities, followed by cyclization under mild acidic or basic conditions. Reaction conditions such as 0–20°C in dichloromethane with triethylamine as a base have been effective for similar azetidine derivatives .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry and stereochemistry. For example, coupling constants (J values) in 1H NMR can distinguish axial/equatorial proton orientations in the azetidine ring.

- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL provides unambiguous confirmation of stereochemistry and bond angles. High-resolution data (e.g., R-factor < 0.05) are recommended for publication-quality validation .

Advanced Research Questions

Q. How can stereochemical integrity at the 3R,4S positions be maintained during synthesis?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones, Sharpless epoxidation-derived catalysts) are critical. For tert-butyl-protected azetidines, steric hindrance from the Boc group can influence ring-closing dynamics. Evidence from related compounds shows that using L-proline-derived catalysts or chiral phosphoric acids can achieve enantiomeric excess >90% .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT calculations)?

- Methodology :

- Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). Discrepancies in dihedral angles or hydrogen bonding may require revisiting solvent effects or conformational flexibility in simulations.

- Dynamic NMR : For fluxional structures, variable-temperature NMR can resolve averaged signals (e.g., coalescence temperatures for ring puckering) .

Q. What strategies optimize multi-step synthesis yields while minimizing epimerization?

- Methodology :

- Low-Temperature Protocols : Conduct sensitive steps (e.g., deprotection of 1-ethoxyethoxy groups) at ≤0°C to prevent racemization.

- Protecting Group Selection : Use orthogonal groups (e.g., Fmoc for amines, TBS for alcohols) to reduce side reactions. Evidence from tert-butyl ester syntheses highlights the stability of Boc groups under acidic conditions, enabling sequential deprotection .

Q. How can X-ray crystallography resolve ambiguous stereochemical assignments in azetidine derivatives?

- Methodology :

- Data Collection : Use synchrotron radiation for high-resolution datasets (e.g., λ = 0.7–1.0 Å) to enhance electron density maps.

- Refinement : SHELXL’s rigid-bond restraint algorithm improves accuracy for light atoms (C, N, O). For example, demonstrates how anisotropic displacement parameters clarify thermal motion in the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.